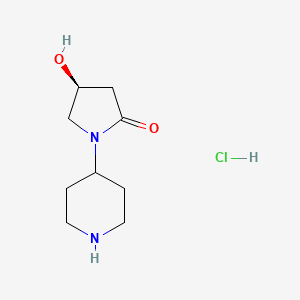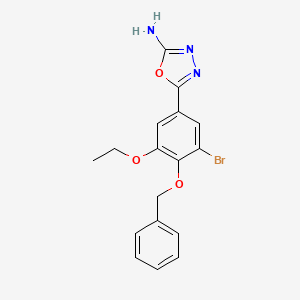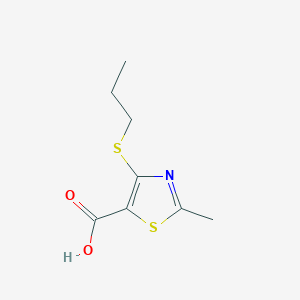
(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is a chemical compound with a molecular formula of C9H16N2O2·HCl It is a derivative of pyrrolidinone and piperidine, which are both important structures in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-pyrrolidin-2-one and piperidine.
Reaction Conditions: The reaction involves the hydroxylation of the pyrrolidinone ring and the subsequent attachment of the piperidine moiety. This can be achieved through a series of steps including nucleophilic substitution and reduction reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce a fully saturated piperidine ring.
Applications De Recherche Scientifique
(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and the piperidine ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Piperidin-4-yl)pyrrolidin-2-one: A similar compound without the hydroxyl group.
4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one: The non-chiral version of the compound.
N-(Piperidin-4-yl)pyrrolidin-2-one: A derivative with a different substitution pattern.
Uniqueness
(S)-4-Hydroxy-1-(piperidin-4-yl)pyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of both the hydroxyl group and the piperidine ring. This combination of features contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C9H17ClN2O2 |
|---|---|
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
(4S)-4-hydroxy-1-piperidin-4-ylpyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C9H16N2O2.ClH/c12-8-5-9(13)11(6-8)7-1-3-10-4-2-7;/h7-8,10,12H,1-6H2;1H/t8-;/m0./s1 |
Clé InChI |
DUZMXZVSNZBVSK-QRPNPIFTSA-N |
SMILES isomérique |
C1CNCCC1N2C[C@H](CC2=O)O.Cl |
SMILES canonique |
C1CNCCC1N2CC(CC2=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-(4-Methoxyphenyl)-2,2-dimethyl-[1,3]dioxolo[4,5-f][1,10]phenanthroline](/img/structure/B11784136.png)
![N,N'-([2,2'-Bipyridine]-6,6'-diyl)bis(4-(tert-butyl)benzamide)](/img/structure/B11784138.png)

![tert-butyl 6-(2-ethoxy-2-oxoethyl)-4H-thieno[3,2-b]pyrrole-4-carboxylate](/img/structure/B11784145.png)


![5-(3,4-Difluorophenyl)-6-methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B11784165.png)




